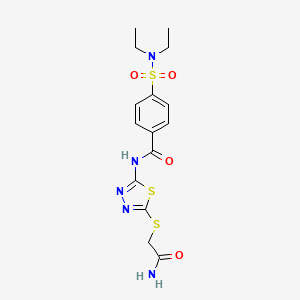
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C15H19N5O4S3 and its molecular weight is 429.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved by cyclizing thiosemicarbazide with carbon disulfide under basic conditions.
- Attachment of Benzamide Moiety : This can be done through a coupling reaction with 4-(N,N-diethylsulfamoyl)benzoic acid using EDCI as a coupling reagent.
- Introduction of Amino-Oxoethyl Group : This step involves further derivatization to enhance biological activity.
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines without affecting normal cells. The mechanism often involves:
- Inhibition of DNA Synthesis : Some derivatives have been found to decrease DNA synthesis in cancer cells, leading to reduced cell proliferation.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, increasing their cytotoxic effects.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. The following points summarize key findings:
- Broad Spectrum Activity : Compounds have shown effectiveness against a range of bacterial and fungal strains.
- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Recent studies highlight the neuroprotective potential of thiadiazole derivatives. For example:
- Protection Against Neurotoxicity : Compounds have been tested against neurotoxic agents like glutamate and cisplatin, demonstrating protective effects on neuronal cultures.
- Cell Viability : In vitro studies using LDH and MTT assays indicate that these compounds can enhance cell viability under stress conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Broad-spectrum activity against bacteria | |
| Neuroprotective | Protection against neurotoxic agents |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of related thiadiazole derivatives, it was found that specific compounds exhibited IC50 values ranging from 4.9 to 13 µM against various cancer cell lines, indicating potent anticancer activity without significant toxicity to normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Pathway Interference : It affects pathways related to inflammation and apoptosis, contributing to its therapeutic effects.
Propiedades
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S3/c1-3-20(4-2)27(23,24)11-7-5-10(6-8-11)13(22)17-14-18-19-15(26-14)25-9-12(16)21/h5-8H,3-4,9H2,1-2H3,(H2,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFGZSFSKXPNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













